molecular formula C17H19IN6O4 B1203710 (2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 95523-14-1

(2R,3R,4S,5R)-2-(6-((4-Amino-3-iodobenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B1203710
CAS No.: 95523-14-1
M. Wt: 498.3 g/mol
InChI Key: REGZQZHKIFOMRK-LSCFUAHRSA-N
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Description

Abscisic acid, commonly referred to as I-ABA, is a plant hormone that plays a crucial role in regulating various physiological processes in plants. It is involved in seed dormancy, stomatal closure, and responses to environmental stresses such as drought, salinity, and temperature extremes . Abscisic acid is a sesquiterpene, which means it is a compound made up of three isoprene units.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abscisic acid involves several steps, starting from simple precursors. One common method involves the use of farnesyl diphosphate as a starting material, which undergoes a series of reactions including cyclization, oxidation, and isomerization to form abscisic acid . The reaction conditions typically involve the use of catalysts such as enzymes or metal complexes to facilitate the transformations.

Industrial Production Methods: Industrial production of abscisic acid often involves microbial fermentation. Certain strains of fungi and bacteria are capable of producing abscisic acid through their metabolic pathways. The fermentation process is optimized to maximize the yield of abscisic acid, and the compound is then extracted and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form phaseic acid and dihydrophaseic acid, which are its major catabolites . Reduction reactions can convert abscisic acid to abscisic alcohol.

Common Reagents and Conditions: Common reagents used in the reactions of abscisic acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products: The major products formed from the reactions of abscisic acid include phaseic acid, dihydrophaseic acid, and abscisic alcohol. These products are often studied to understand the metabolic pathways and regulatory mechanisms of abscisic acid in plants .

Mechanism of Action

. This binding triggers a signaling cascade that involves the activation of protein kinases and the regulation of gene expression. The molecular targets of abscisic acid include protein phosphatases and transcription factors, which play key roles in mediating its effects on plant physiology .

Properties

CAS No.

95523-14-1

Molecular Formula

C17H19IN6O4

Molecular Weight

498.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19IN6O4/c18-9-3-8(1-2-10(9)19)4-20-15-12-16(22-6-21-15)24(7-23-12)17-14(27)13(26)11(5-25)28-17/h1-3,6-7,11,13-14,17,25-27H,4-5,19H2,(H,20,21,22)/t11-,13-,14-,17-/m1/s1

InChI Key

REGZQZHKIFOMRK-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N

SMILES

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N

Canonical SMILES

C1=CC(=C(C=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N

Synonyms

3-iodo-N(6)-4-aminobenzyladenosine
IABA
N(6)-(4-amino-3-(I(125))iodobenzyl)adenosine
N(6)-(4-amino-3-iodobenzyl)adenosine

Origin of Product

United States

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